molecular formula C15H16N2O2 B2777614 4-(2-Morpholin-4-ylpyridin-3-yl)phenol CAS No. 2503206-54-8

4-(2-Morpholin-4-ylpyridin-3-yl)phenol

Cat. No.: B2777614
CAS No.: 2503206-54-8
M. Wt: 256.305
InChI Key: YASNOKYMMVUCQY-UHFFFAOYSA-N
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Description

4-(2-Morpholin-4-ylpyridin-3-yl)phenol is a chemical compound with the molecular formula C15H16N2O2 It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol typically involves the reaction of 2-chloropyridine with morpholine under specific conditions to form 2-(morpholin-4-yl)pyridine. This intermediate is then subjected to a coupling reaction with phenol in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Morpholin-4-ylpyridin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenol and pyridine derivatives.

Scientific Research Applications

4-(2-Morpholin-4-ylpyridin-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Morpholin-4-ylpyridin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the morpholine and pyridine rings can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridin-3-yl)phenol: Lacks the morpholine ring, which may affect its biological activity.

    4-(2-Morpholin-4-ylpyridin-3-yl)aniline: Contains an aniline group instead of a phenol group, leading to different chemical properties.

    4-(2-Morpholin-4-ylpyridin-3-yl)benzoic acid:

Uniqueness

4-(2-Morpholin-4-ylpyridin-3-yl)phenol is unique due to the combination of its morpholine, pyridine, and phenol moieties. This structural arrangement provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-(2-morpholin-4-ylpyridin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c18-13-5-3-12(4-6-13)14-2-1-7-16-15(14)17-8-10-19-11-9-17/h1-7,18H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASNOKYMMVUCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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